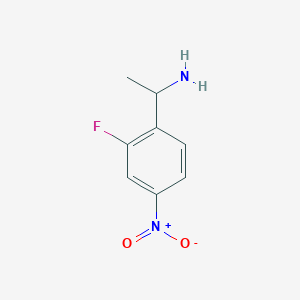
1-(2-Fluoro-4-nitrophenyl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Fluoro-4-nitrophenyl)ethan-1-amine is an organic compound characterized by the presence of a fluoro and nitro group attached to a phenyl ring, with an ethanamine substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluoro-4-nitrophenyl)ethan-1-amine typically involves the nitration of 2-fluoroacetophenone followed by a reduction process. The nitration step introduces the nitro group to the aromatic ring, while the reduction step converts the nitro group to an amine. Common reagents used in these reactions include nitric acid for nitration and hydrogen gas with a suitable catalyst for reduction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Fluoro-4-nitrophenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like hydroxide ions or amines in the presence of a base.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to corresponding amines.
Substitution: Formation of substituted phenyl ethanamines.
Applications De Recherche Scientifique
1-(2-Fluoro-4-nitrophenyl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-Fluoro-4-nitrophenyl)ethan-1-amine involves its interaction with various molecular targets. The fluoro and nitro groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to biological targets. The amine group can undergo protonation, affecting the compound’s solubility and reactivity in biological systems .
Comparaison Avec Des Composés Similaires
- 1-(4-Fluoro-2-nitrophenyl)ethan-1-amine
- 2-(4-Fluorophenyl)ethan-1-amine
- 1-(4-Fluoro-3-nitrophenyl)ethan-1-amine hydrochloride
Uniqueness: 1-(2-Fluoro-4-nitrophenyl)ethan-1-amine is unique due to the specific positioning of the fluoro and nitro groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs .
Propriétés
Formule moléculaire |
C8H9FN2O2 |
|---|---|
Poids moléculaire |
184.17 g/mol |
Nom IUPAC |
1-(2-fluoro-4-nitrophenyl)ethanamine |
InChI |
InChI=1S/C8H9FN2O2/c1-5(10)7-3-2-6(11(12)13)4-8(7)9/h2-5H,10H2,1H3 |
Clé InChI |
VKAYVJQAVUVAAU-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=C(C=C(C=C1)[N+](=O)[O-])F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















